

Fobrepodacin Disodium: A Comparative Analysis of Cross-Resistance with Other Antibiotics

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Compound of Interest

Compound Name: *Fobrepodacin disodium*

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This guide provides an objective comparison of the cross-resistance profile of **fobrepodacin disodium** with other classes of antibiotics, supported by experimental data. **Fobrepodacin disodium** is the phosphate prodrug of SPR719, a novel aminobenzimidazole that inhibits the ATPase activity of bacterial DNA gyrase subunit B (GyrB).[1][2] This mechanism of action is distinct from existing antibiotic classes, suggesting a low potential for cross-resistance.

Executive Summary

Fobrepodacin disodium, through its active moiety SPR719, demonstrates a significant lack of cross-resistance with major antibiotic classes used in the treatment of nontuberculous mycobacterial (NTM) infections. Experimental data consistently shows that SPR719 retains its potency against bacterial strains that have developed resistance to fluoroquinolones, macrolides, and aminoglycosides. This is attributed to its unique molecular target, the GyrB subunit of DNA gyrase, which is not inhibited by these other antibiotic classes.

Quantitative Data on Cross-Resistance

The following tables summarize the in vitro activity of SPR719 against a range of NTM, including strains with pre-existing resistance to other antibiotics. The data is presented as

Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MIC Values of SPR719 and Other Antibiotics against Nontuberculous Mycobacteria (NTM) Isolates

Organism	Antibiotic	MIC Range (μ g/mL)	MIC_{50} (μ g/mL)	MIC_{90} (μ g/mL)
Mycobacterium avium complex	SPR719	0.125 - 16	2	4
Amikacin	4 - >64	16	64	
Clarithromycin	≤ 0.03 - >16	0.25	>16	
Moxifloxacin	0.125 - 16	2	8	
Mycobacterium abscessus complex	SPR719	0.125 - 8	2	4
Amikacin	1 - >64	16	>64	
Cefoxitin	2 - >64	32	>64	
Clarithromycin	≤ 0.03 - >16	4	>16	
Moxifloxacin	0.25 - 16	4	16	
Mycobacterium kansasii	SPR719	0.031 - 16	0.125	0.25
Clarithromycin	≤ 0.03 - 2	0.06	0.125	
Moxifloxacin	0.125 - 2	0.25	0.5	
Rifabutin	≤ 0.015 - 0.5	0.03	0.06	

Data compiled from studies by Brown-Elliott et al. (2018).[\[2\]](#)

Table 2: In Vitro Activity of SPR719 against Clarithromycin- and Amikacin-Resistant NTM Clinical Isolates

Organism	Resistance Profile	Number of Isolates	SPR719 MIC Range (µg/mL)	SPR719 MIC ₅₀ (µg/mL)	SPR719 MIC ₉₀ (µg/mL)
M. avium	Clarithromycin-Resistant	10	0.5 - 8	4	8
M. intracellulare	Clarithromycin-Resistant	10	1 - 8	4	8
M. abscessus	Clarithromycin-Resistant	20	0.062 - 4	2	4
M. massiliense	Clarithromycin-Resistant	17	0.125 - 4	2	4
M. avium	Amikacin-Resistant	10	0.5 - 4	2	4
M. intracellulare	Amikacin-Resistant	10	1 - 8	4	8
M. abscessus	Amikacin-Resistant	20	0.125 - 8	2	4
M. massiliense	Amikacin-Resistant	17	0.125 - 4	2	2

Data extracted from a study by Kim et al. (2023).[\[3\]](#)

Experimental Protocols

The data presented in this guide were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the antibiotics, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M24-A2.[\[1\]](#)[\[2\]](#)

Protocol for Broth Microdilution MIC Testing of NTM

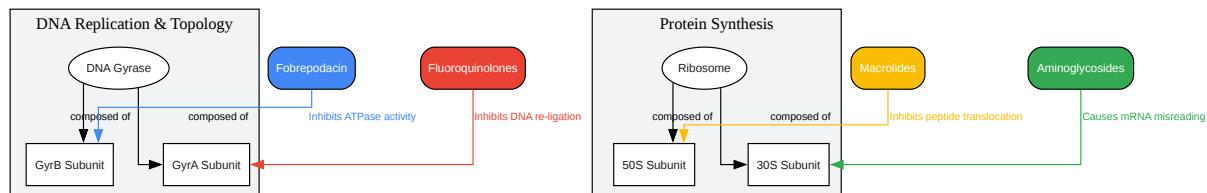
This protocol provides a general outline for determining the MIC of antimicrobial agents against NTM.

1. Inoculum Preparation: a. NTM isolates are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar) to obtain pure colonies. b. Colonies are suspended in a suitable broth (e.g., Middlebrook 7H9) or sterile saline. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^7$ CFU/mL. d. The suspension is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.
2. Microtiter Plate Preparation: a. A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. b. The final volume in each well is typically 100 μ L.
3. Inoculation: a. The prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final concentration of approximately 5×10^5 CFU/mL. b. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
4. Incubation: a. The plates are sealed to prevent evaporation and incubated at the appropriate temperature (e.g., 30°C for *M. abscessus* and 35-37°C for *M. avium* complex and *M. kansasii*). b. Incubation times vary depending on the growth rate of the mycobacterial species, typically ranging from 3-5 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria.
5. MIC Determination: a. Following incubation, the plates are visually inspected for bacterial growth. b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Visualizations

Mechanism of Action of Different Antibiotic Classes

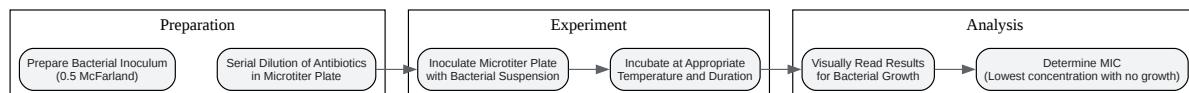
The following diagram illustrates the distinct molecular targets of fobrepodacin and other major antibiotic classes within the bacterial cell, providing a clear rationale for the lack of cross-resistance.

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Caption: Mechanisms of action for fobrepodacin and other antibiotic classes.

Experimental Workflow for MIC Determination

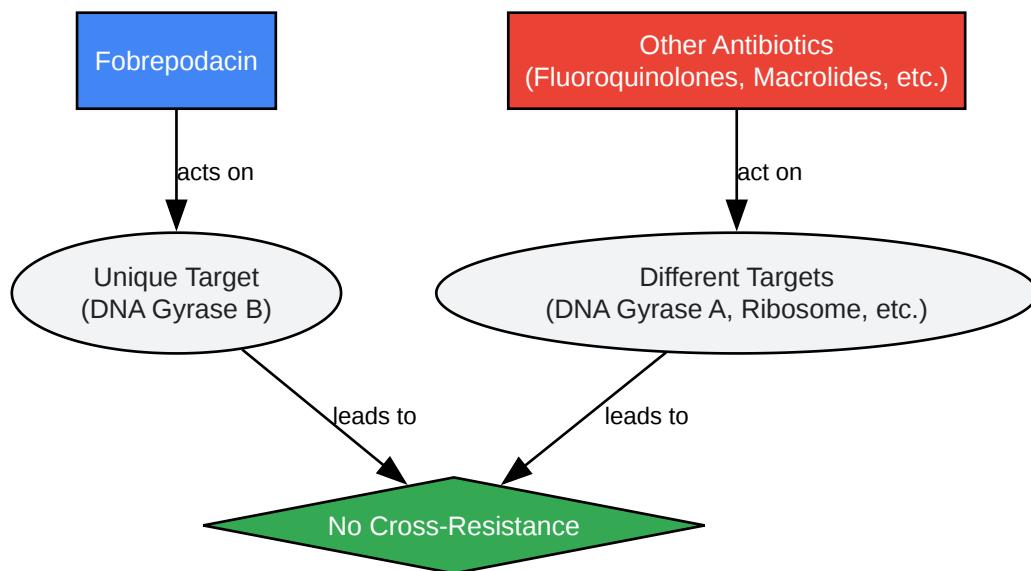
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Cross-Resistance

This diagram illustrates the principle that antibiotics with different mechanisms of action are less likely to exhibit cross-resistance.



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Caption: Rationale for the lack of cross-resistance with fobrepodacin.

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References

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- To cite this document: BenchChem. [Fobrepodacin Disodium: A Comparative Analysis of Cross-Resistance with Other Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-cross-resistance-with-other-antibiotics]

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